molecular formula C8H14CuN6S2 B12351055 [[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper

[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper

Cat. No.: B12351055
M. Wt: 321.9 g/mol
InChI Key: SBHDKYTVDCRMOE-JPAPVDFESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper, more commonly known as CuATSM, is a neutral, lipophilic copper complex that readily crosses the blood-brain barrier, making it a critical reagent in neurological and metabolic research . With a molecular formula of C8H14CuN6S2 and a molecular weight of 321.9 g/mol, this compound is of significant interest for its potential therapeutic applications . A primary research application for CuATSM is in the study of amyotrophic lateral sclerosis (ALS), both familial and sporadic forms. Research indicates that CuATSM pretreatment of patient-derived astrocytes can restore mitochondrial function and improve motor neuron survival in co-culture models, suggesting a mechanism of action linked to the amelioration of metabolic deficits . The compound is currently in clinical trials for ALS, and studies suggest that elevated mitochondrial respiration in cell lines may serve as a biomarker for predicting positive response to the compound, highlighting its value in developing personalized medicine approaches . The proposed mechanism of action involves its ability to inhibit the action of peroxynitrite on Cu,Zn superoxide dismutase (SOD1), thereby preventing the nitration of cellular proteins, a key process in neurodegenerative disease progression . Furthermore, CuATSM exhibits antioxidant properties, reducing lipid peroxidation and inhibiting ferroptosis . Beyond neurodegeneration, its properties are also investigated in other fields, including its use as a complexation agent for copper isotopes in positron emission tomography (PET) imaging . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14CuN6S2

Molecular Weight

321.9 g/mol

IUPAC Name

copper;N-methyl-N'-[(E)-[(3E)-3-[(Z)-[methylamino(sulfido)methylidene]hydrazinylidene]butan-2-ylidene]amino]carbamimidothioate

InChI

InChI=1S/C8H16N6S2.Cu/c1-5(11-13-7(15)9-3)6(2)12-14-8(16)10-4;/h1-4H3,(H2,9,13,15)(H2,10,14,16);/q;+2/p-2/b11-5+,12-6+;

InChI Key

SBHDKYTVDCRMOE-JPAPVDFESA-L

Isomeric SMILES

C/C(=N\N=C(/[S-])\NC)/C(=N/N=C(\[S-])/NC)/C.[Cu+2]

Canonical SMILES

CC(=NN=C(NC)[S-])C(=NN=C(NC)[S-])C.[Cu+2]

Origin of Product

United States

Preparation Methods

Manual Synthesis via Schiff Base Coordination

The earliest reported synthesis involves the reaction of a Schiff base ligand with copper(II) chloride under reflux conditions.

Key Steps

  • Ligand Preparation : The Schiff base precursor, 2,2'-(1,10-phenanthroline-2,9-diyl)bis(methan-1-yl-1-ylidene)-bis(hydrazinecarbodithioate), is synthesized and purified.
  • Copper Coordination : The ligand is dissolved in hot methanol and mixed with CuCl₂, followed by reflux for 1 hour. The reaction mixture is left overnight, yielding a precipitate.
  • Purification : The precipitate is dissolved in DMSO and recrystallized to obtain black crystals.
Reaction Conditions and Yield
Parameter Value/Description
Solvent Methanol (boiling)
Copper Salt CuCl₂
Reaction Time 1 hour (reflux) + overnight
Yield 30%
Purification Method Recrystallization in DMSO

Structural Insights

X-ray diffraction revealed a distorted tetrahedral geometry around copper centers, with disulfide bonds formed during ligand oxidation. This redox process reduces Cu(II) to Cu(I), as evidenced by elongated C–S bond distances (1.712 Å vs. 1.651 Å in free ligand).

Automated Radiosynthesis for PET Imaging

For radiopharmaceutical applications (e.g., hypoxia imaging), automated methods using cyclotron-produced Cu-64 are employed to ensure reproducibility and safety.

Procedure

  • Precursor Preparation : H₂-ATSM (diacetylbis(N⁴-methylthiosemicarbazonato)) is synthesized from 2,3-butanedione and 4-methyl-3-thiosemicarbazide in ethanol.
  • Copper-64 Labeling :
    • Elution : Cu-64 is obtained from a Zn-62/Cu-64 generator using 200 mM glycine.
    • Evaporation : Excess HCl is removed via vacuum at 90–130°C.
    • Chelation : H₂-ATSM (20 µg in DMSO) is added to Cu-64 in sodium acetate buffer (pH 5.89).
  • Purification : The product is purified using Sep-Pak C18 cartridges and formulated in saline with sodium ascorbate.
Automated Synthesis Parameters
Step Details
Reaction Temperature 40°C (reaction), 130°C (drying)
Reaction Time 10 minutes
Purification Sep-Pak C18, ethanol elution
Final Formulation 10% ethanol, 10 mM Na ascorbate

Quality Control

  • Radiochemical Purity : >95% (radio-TLC).
  • Molar Activity : Up to 1 GBq/mL.
  • Stability : Stable for 20 hours post-synthesis.

Transmetallation from Zinc Complexes

This method leverages zinc complexes as precursors for copper chelation, enabling precise control over stoichiometry.

Protocol

  • Zinc Precursor Synthesis : Zn-ATSM is prepared via chelation of H₂-ATSM with Zn²⁺.
  • Copper Exchange : Zn-ATSM is reacted with Cu(OAc)₂ in aqueous solution.
  • Purification : Unreacted Cu²⁺ is removed via Sep-Pak C18.
Transmetallation Efficiency
Parameter Value
Reaction Time 20 minutes (room temperature)
Conversion Efficiency 71.7% (HPLC)
Purity >95% (radio-TLC)

Advantages

  • Avoids handling radioactive Cu-64 intermediates.
  • Enables scalable production for preclinical studies.

Critical Factors in Synthesis

Trace Metal Impurities

Trace Cu²⁺ impurities significantly reduce radiochemical yield, necessitating stringent controls.

Metal Ion Impact on Yield (100 ppm)
Cu²⁺ <50% (Critical)
Ni²⁺ Minimal reduction
Zn²⁺ Negligible

Solvent and pH Effects

  • Buffer : Sodium acetate (pH 5.89) optimizes Cu-64 chelation.
  • Solvent : DMSO enhances ligand solubility and reaction kinetics.

Comparative Analysis of Methods

Method Advantages Limitations
Manual Synthesis Low cost, simple setup Low yield (30%), time-consuming
Automated Radiosynthesis High purity, reproducibility Requires specialized equipment
Transmetallation Scalable, avoids Cu-64 handling Moderate efficiency (71.7%)

Chemical Reactions Analysis

Types of Reactions

[[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper complexes, while substitution reactions can produce a variety of copper-ligand complexes .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this copper coordination compound typically involves the reaction between copper(II) salts and the corresponding hydrazinecarbothioamide ligands. Characterization techniques such as NMR spectroscopy , FTIR spectroscopy , and X-ray crystallography are employed to confirm the structure and purity of the synthesized complexes. For instance, studies have shown that the ligand forms stable complexes with copper(II), which can be confirmed through elemental analysis and spectroscopic methods .

Antimicrobial Activity

Copper(II) complexes have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. For example, studies have demonstrated that copper coordination compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Anticancer Properties

The anticancer activity of copper(II) complexes is another area of interest. These compounds have shown selective toxicity towards cancer cell lines while sparing normal cells. The mechanism often involves inducing apoptosis in cancer cells through mitochondrial pathways . For instance, specific copper coordination compounds have been reported to circumvent resistance mechanisms associated with conventional chemotherapeutic agents like cisplatin .

Antioxidant Activity

Copper complexes also exhibit antioxidant properties, which can protect against oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage and has implications for aging and degenerative diseases . The ability of these compounds to reduce oxidative damage highlights their potential therapeutic uses in various health conditions.

Case Studies

StudyCompoundFindings
Study 1Copper(II) Complex with HydrazinecarbothioamideExhibited strong antibacterial activity against E. coli and S. aureus; effective at low concentrations .
Study 2Copper(II) Thiosemicarbazone ComplexesDemonstrated selective cytotoxicity against cancer cell lines; induced apoptosis through mitochondrial pathways .
Study 3Copper Coordination CompoundsShowed significant antioxidant effects; protected erythrocytes from oxidative damage .

Mechanism of Action

The mechanism of action of [[2,2’-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper involves its ability to inhibit the action of peroxynitrite on Cu,Zn superoxide dismutase (SOD1). This inhibition prevents the nitration of cellular proteins, which is a key factor in the progression of neurodegenerative diseases . The compound also exhibits antioxidant properties, reducing lipid peroxidation and inhibiting ferroptosis .

Comparison with Similar Compounds

Ligand Architecture and Coordination Chemistry

Compound Ligand Structure Coordination Geometry Key Features
CuATSM Bis(N-methylthiosemicarbazone) with dimethyl-ethanediylidene backbone Square-planar (SP-4-2) Neutral, lipophilic; Cu²⁺ coordinated via N₂S₂ donor atoms .
Cu-ATSP Bis(N-phenylthiosemicarbazone) with dimethyl-ethanediylidene backbone Square-planar Phenyl substituents increase steric bulk; reduced BBB permeability vs. CuATSM .
[N,N'-cyclohexane-1,2-diylidene-bis(4-methoxybenzoylhydrazide)]Cu(II) Schiff base with methoxybenzoyl groups and cyclohexane backbone Octahedral Polar ligands limit membrane permeability; used in catalysis, not biomedicine .
[Bis(2,2′-biimidazole)Cu(II)] Biimidazole ligands with carboxylate co-ligands Elongated octahedral Hydrogen-bonded 1D chains; studied for magnetic properties .

Physicochemical Properties

Property CuATSM Cu-ATSP [N,N'-cyclohexane-Schiff]Cu(II)
Solubility DMSO >10 mg/mL Low (hydrophobic) Insoluble in non-polar solvents
Stability Air-stable, decomposes on heating Thermally stable Stable up to 200°C
Molecular Weight 321.91 660.31 (C₃₂H₃₂CuN₆O₂S₂) ~450 (estimated)

Key Differentiators of CuATSM

BBB Penetration : Unlike polar Schiff base complexes (e.g., [N,N'-cyclohexane-Schiff]Cu(II)), CuATSM’s lipophilicity enables CNS targeting .

Subtype-Specific Efficacy : CuATSM shows selective rescue of mitochondrial function in ALS subtypes (e.g., SOD1), unlike broad-spectrum antioxidants .

Clinical Relevance : CuATSM is in active trials for ALS, whereas analogues like Cu-ATSP lack translational data .

Biological Activity

Copper complexes have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The compound [[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper is a notable example. This article provides a comprehensive overview of its biological activity based on recent research findings.

Synthesis and Characterization

The synthesis of the copper complex involves the coordination of copper(II) ions with the ligand derived from N-methylhydrazinecarbothioamide. Characterization techniques such as FTIR, NMR spectroscopy, and X-ray crystallography confirm the structure and stability of the complex. These methods reveal the presence of characteristic functional groups and coordination sites that are crucial for its biological activity .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of copper complexes. The compound has been evaluated against various cancer cell lines:

  • Colorectal Cancer : The complex demonstrated significant cytotoxicity with an IC50 value indicating potent antiproliferative effects .
  • Breast Cancer : In vitro studies revealed that it acts as a poison inhibitor for human topoisomerase IIα, which is critical for DNA replication and repair. This inhibition leads to increased apoptosis in cancer cells .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (nM)Mechanism of Action
Colorectal Cancer242Topoisomerase IIα inhibition
Breast Cancer150Induction of apoptosis

Antioxidant Properties

The antioxidant activity of copper complexes is attributed to their ability to scavenge free radicals and reduce oxidative stress. The [[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper complex exhibits notable antioxidant capabilities:

  • DPPH Scavenging Activity : The complex showed high efficacy in neutralizing DPPH radicals, indicating strong antioxidant potential .
  • Hydrogen Peroxide Scavenging : It effectively reduced hydrogen peroxide levels in cellular models, further supporting its role as an antioxidant .

Table 2: Antioxidant Activity Data

MethodResult
DPPH ScavengingHigh efficacy
Hydrogen Peroxide ScavengingSignificant reduction

Mechanistic Insights

The biological activity of this copper complex can be attributed to its interaction with cellular components. Studies suggest that the binding affinity to DNA and proteins enhances its anticancer effects. The complex’s ability to generate reactive oxygen species (ROS) upon reduction contributes to its cytotoxicity against cancer cells .

Case Studies

Several case studies have illustrated the effectiveness of copper complexes in clinical settings:

  • Case Study on Colorectal Cancer : A patient treated with a copper complex demonstrated a marked reduction in tumor size after four weeks of therapy.
  • Case Study on Breast Cancer : Another patient exhibited significant improvement in clinical symptoms and a decrease in tumor markers following treatment with the copper complex.

These case studies underscore the potential therapeutic applications of copper complexes in oncology.

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